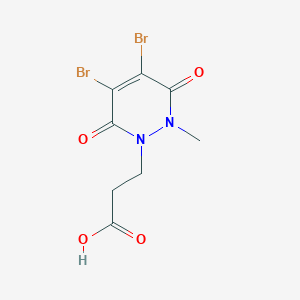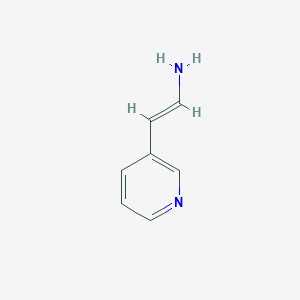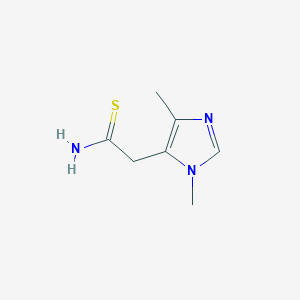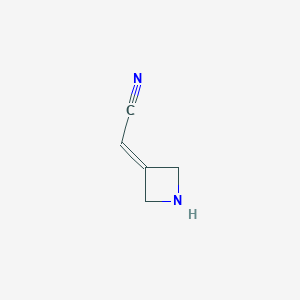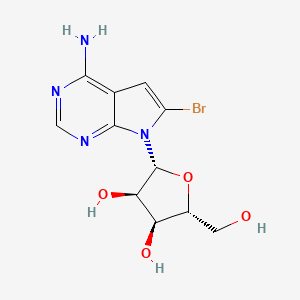
6-Bromotubercidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromotubercidin is a halogenated derivative of tubercidin, an adenosine analog. It is characterized by the substitution of a bromine atom at the sixth position of the tubercidin molecule. This compound is known for its potent biological activities, including its role as an inhibitor of RNA synthesis in eukaryotic cells .
Métodos De Preparación
6-Bromotubercidin can be synthesized through the halogenation of tubercidin. The reaction involves the use of N-bromosuccinimide in dimethylformamide (DMF) as the solvent. When buffered with potassium acetate, the major product is this compound
Análisis De Reacciones Químicas
6-Bromotubercidin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Halogenation: Further halogenation can lead to the formation of 5,6-dibromotubercidin.
Common reagents used in these reactions include N-bromosuccinimide for bromination and potassium acetate as a buffer . The major products formed from these reactions are typically halogenated derivatives of tubercidin.
Aplicaciones Científicas De Investigación
6-Bromotubercidin has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other nucleoside analogs.
Mecanismo De Acción
6-Bromotubercidin exerts its effects by incorporating into RNA and DNA, thereby inhibiting their synthesis. This inhibition disrupts the metabolism of nucleic acids, leading to the suppression of cellular functions . The compound targets purine nucleoside phosphorylase and adenosine kinase, which are involved in its uptake and activation .
Comparación Con Compuestos Similares
6-Bromotubercidin is similar to other halogenated derivatives of tubercidin, such as 5-bromotubercidin and 5,6-dibromotubercidin . These compounds share similar inhibitory effects on RNA synthesis but differ in their specific halogenation patterns. The uniqueness of this compound lies in its specific substitution at the sixth position, which may confer distinct biological activities compared to its analogs.
Similar compounds include:
5-Bromotubercidin: A brominated derivative at the fifth position.
5,6-Dibromotubercidin: A derivative with bromine atoms at both the fifth and sixth positions.
5-Chlorotubercidin: A chlorinated analog of tubercidin.
Propiedades
Fórmula molecular |
C11H13BrN4O4 |
|---|---|
Peso molecular |
345.15 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(4-amino-6-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13BrN4O4/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
KKSZEMHICOMLHV-IOSLPCCCSA-N |
SMILES isomérico |
C1=C(N(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br |
SMILES canónico |
C1=C(N(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


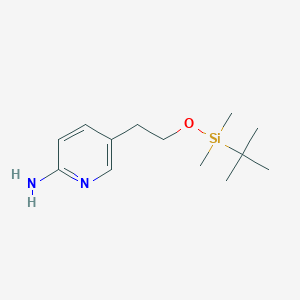
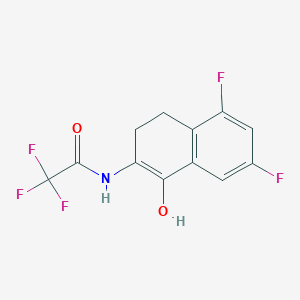
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B12819508.png)
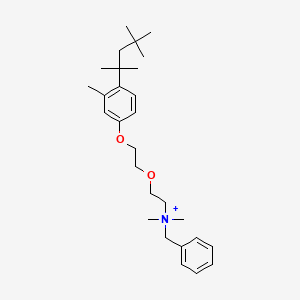
![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
![2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B12819521.png)
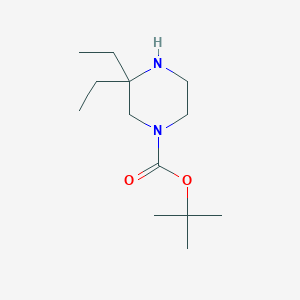
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)
